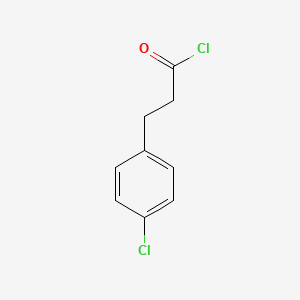
3-(4-Chlorophenyl)propanoyl chloride
Cat. No. B1641932
Key on ui cas rn:
52085-96-8
M. Wt: 203.06 g/mol
InChI Key: VGNRGOGIWXMVLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07888366B2
Procedure details


Thionyl chloride (16.31 g, 137.09 mmol) was added to 3-(4-chlorophenyl)propionic acid (3.0 g, 16.25 mmol) at room temperature. The reaction mixture was stirred for 20 hours, then concentrated to afford 3.3 g of 3-(4-chlorophenyl)propionyl chloride.


Identifiers


|
REACTION_CXSMILES
|
S(Cl)([Cl:3])=O.[Cl:5][C:6]1[CH:11]=[CH:10][C:9]([CH2:12][CH2:13][C:14]([OH:16])=O)=[CH:8][CH:7]=1>>[Cl:5][C:6]1[CH:11]=[CH:10][C:9]([CH2:12][CH2:13][C:14]([Cl:3])=[O:16])=[CH:8][CH:7]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
16.31 g
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
3 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC=C(C=C1)CCC(=O)O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was stirred for 20 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
Outcomes


Product
Details
Reaction Time |
20 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=CC=C(C=C1)CCC(=O)Cl
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 3.3 g | |
| YIELD: CALCULATEDPERCENTYIELD | 100% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
